molecular formula C18H19N5O2 B2369622 1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 633288-05-8

1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2369622
CAS No.: 633288-05-8
M. Wt: 337.383
InChI Key: JDHKXFMQZDOTQD-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 633288-05-8) is a purine-derived compound with the molecular formula C₁₈H₁₉N₅O₂ and a molecular weight of 337.38 g/mol . Structurally, it features a tricyclic imidazo[2,1-f]purine core substituted with three methyl groups at positions 1, 3, and 7, and a 2-phenylethyl chain at position 6.

Properties

IUPAC Name

2,4,7-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-11-23-14-15(20(2)18(25)21(3)16(14)24)19-17(23)22(12)10-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHKXFMQZDOTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative followed by cyclization to form the imidazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

AZ-853 and AZ-861

  • AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • AZ-861 : 1,3-Dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
Property AZ-853 AZ-861 Target Compound (1,3,7-Trimethyl-8-(2-phenylethyl)-...)
5-HT₁A Receptor (Ki) 0.6 nM 0.2 nM Not reported; likely similar due to shared core
Antidepressant Activity (FST) ED₅₀ = 2.5 mg/kg (acute) ED₅₀ = 5 mg/kg (acute) Not tested in FST; phenylethyl group may reduce CNS penetration
Lipophilicity (logP) 3.1 3.8 Estimated logP ~3.5–4.0 (phenylethyl increases hydrophobicity)
Side Effects Weight gain, α₁-adrenolytic hypotension Lipid metabolism disturbances Unknown; phenylethyl may reduce adrenergic effects

Key Differences :

  • The piperazinylalkyl chain in AZ-853/AZ-861 enhances 5-HT₁A affinity and brain penetration compared to the 2-phenylethyl group in the target compound.
  • Fluorine/trifluoromethyl groups in AZ-853/AZ-861 improve metabolic stability but introduce risks of lipid metabolism disruption .

Compound 3i (Zagórska et al.)

  • Structure : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • Activity :
    • Potent 5-HT₁A/5-HT₇ dual affinity (Ki < 1 nM).
    • Antidepressant ED₅₀ = 2.5 mg/kg (FST) with anxiolytic effects .
  • Comparison : The additional methyl group at position 7 in Compound 3i and the target compound may enhance metabolic stability but reduce PDE4B/PDE10A inhibition compared to AZ-853 .

Derivatives with Alternative Substituents

CB11 (Anti-Cancer PPARγ Agonist)

  • Structure: 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • Activity: Induces apoptosis in NSCLC cells via PPARγ activation (IC₅₀ = 10 μM). No significant 5-HT receptor affinity .
  • Structural Insight: The butyl and aminophenyl groups shift activity from CNS to anticancer pathways, highlighting the impact of N8 substituents on target selectivity.

TGF-β Inhibitor (Patent KR101601059B1)

  • Structure : 3-(2-Chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • Activity :
    • Suppresses TGF-β signaling (IC₅₀ = 50 nM).
    • Used in fibrosis and cancer therapy .
  • Comparison : The chlorobenzyl group at N3 replaces the methyl groups in the target compound, enabling TGF-β binding but eliminating serotonin receptor activity.

Metabolic and Pharmacokinetic Profiles

Compound Metabolic Stability (HLM t₁/₂) Brain Penetration (Brain/Plasma Ratio)
AZ-853 45 minutes 0.8
AZ-861 60 minutes 0.5
Target Compound Not reported; likely <30 min <0.3 (predicted due to high logP)

Notes:

  • Piperazinylalkyl derivatives (e.g., AZ-853) show superior metabolic stability due to reduced CYP450 oxidation .
  • The 2-phenylethyl group in the target compound may increase first-pass metabolism, limiting oral bioavailability .

Biological Activity

1,3,7-Trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of antidepressant effects. This article provides a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C₁₆H₁₅N₅O₂
  • Molecular Weight : 309.33 g/mol
  • InChIKey : CPPCCQUIQANNHB-UHFFFAOYSA-N

The compound primarily interacts with the serotonin 5-HT1A receptor, a critical target in the treatment of depression. Research indicates that it may exhibit partial agonistic activity at this receptor, influencing various signaling pathways associated with mood regulation.

Antidepressant-Like Effects

Recent studies have demonstrated that derivatives of imidazopurine compounds, including this compound, exhibit significant antidepressant-like effects in animal models. For instance:

  • Study Findings :
    • In forced swim tests (FST), compounds exhibited notable antidepressant-like activity after both acute and repeated administration.
    • The efficacy was partly mediated through the activation of the 5-HT1A receptor pathway .

Pharmacokinetic Properties

The pharmacokinetic profile of the compound suggests good brain penetration and bioavailability. This is crucial for its effectiveness as an antidepressant.

Safety Profile

The safety evaluations indicated:

  • Minimal anticholinergic effects.
  • Some side effects included mild sedation and disturbances in lipid metabolism without significant impacts on serum glucose levels.
  • Variability in side effects was noted between different derivatives of imidazopurine compounds .

Comparative Analysis with Other Compounds

Compound NameAntidepressant ActivitySide EffectsMechanism
AZ-853HighWeight gain, sedation5-HT1A receptor agonist
AZ-861ModerateMild sedationStronger agonistic action at 5-HT1A
Target Compound (1,3,7-trimethyl)SignificantMild sedationPartial agonist at 5-HT1A

Case Studies

In a study evaluating various imidazopurine derivatives:

  • AZ-853 showed superior antidepressant-like effects compared to AZ-861 due to better central nervous system penetration.
  • Both compounds did not induce significant anticholinergic side effects but did show some metabolic disturbances after prolonged use .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

The compound can be synthesized via alkylation and cyclization reactions. A typical route involves:

  • N7-alkylation of a xanthine precursor using 2-bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Cyclization of the intermediate using acetic acid reflux to form the imidazo[2,1-f]purine core .
  • Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) and characterization by NMR and HRMS to confirm structure and purity (>95%) .

Q. What is the primary mechanism of action for this compound in preclinical antidepressant models?

The compound acts as a partial agonist of the serotonin 5-HT₁A receptor , modulating cAMP and ERK1/2 signaling pathways. This activity reduces immobility time in the forced swim test (FST) in mice, indicating antidepressant-like effects. Dose-dependent efficacy is observed at 1–5 mg/kg (i.p. or p.o.) .

Q. How is the compound’s selectivity for 5-HT₁A receptors validated experimentally?

  • Radioligand binding assays (e.g., [³H]-8-OH-DPAT displacement) confirm nanomolar affinity (Ki = 0.2–0.6 nM).
  • Functional assays (Gαi/o-coupled cAMP inhibition and β-arrestin recruitment) differentiate partial agonism from full agonism .
  • Cross-screening against 5-HT₇, D₂, and adenosine receptors ensures selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) influence 5-HT₁A receptor affinity and functional outcomes?

  • Fluorophenyl vs. trifluoromethylphenyl substituents at the piperazinyl group significantly alter receptor binding kinetics. For example:
  • 2-Fluorophenyl derivatives (e.g., AZ-853) show superior brain penetration (logP = 2.8) and in vivo efficacy.
  • 3-Trifluoromethylphenyl analogs (e.g., AZ-861) exhibit stronger intrinsic activity but lower bioavailability due to higher molecular weight .
    • Alkyl chain length in the piperazinylalkyl side chain optimizes receptor-ligand interactions. A 4-carbon spacer maximizes affinity and reduces off-target effects .

Q. What experimental strategies address contradictory data in pharmacokinetic and toxicity profiles?

  • Metabolic stability assays using human/mouse liver microsomes identify major metabolites (e.g., N-dealkylation products).
  • Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration (e.g., Papp > 5 × 10⁻⁶ cm/s for AZ-853).
  • Safety profiling includes:
  • Cardiovascular monitoring (e.g., systolic blood pressure drops with α₁-adrenolytic activity).
  • Weight gain studies linked to lipid metabolism disturbances (e.g., elevated triglycerides in mice) .

Q. How can researchers resolve conflicting results in multi-target effects (e.g., PDE4B vs. 5-HT₁A activity)?

  • Selectivity panels using recombinant enzymes (PDE4B, PDE10A) and receptors (5-HT₁A, 5-HT₂A) clarify off-target contributions.
  • Knockout/knockdown models (e.g., 5-HT₁A receptor-null mice) isolate target-specific effects in behavioral assays .

Q. What methodologies optimize in vitro-to-in vivo translation for this compound?

  • Allometric scaling from rodent pharmacokinetic data (e.g., t₁/₂ = 2–4 hours, Vd = 3–5 L/kg).
  • Dose-response modeling using FST and elevated plus maze (EPM) data to establish therapeutic indices.
  • Microdialysis in brain regions (e.g., prefrontal cortex) quantifies extracellular serotonin levels post-administration .

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